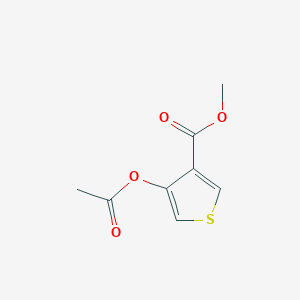
2-Bromo-1-methoxynaphthalene
Overview
Description
2-Bromo-1-methoxynaphthalene is a chemical compound with the molecular formula C11H9BrO and a molecular weight of 237.1 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Bromo-1-methoxynaphthalene involves a reaction of a precursor compound with potassium hydroxide and methyl iodide in acetonitrile . The mixture is stirred at 40°C for 12 hours, then washed with water, extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated in vacuo .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-methoxynaphthalene consists of a naphthalene core with a bromine atom substituted at the 2-position and a methoxy group (-OCH3) substituted at the 1-position .Scientific Research Applications
Synthetic Intermediate
2-Bromo-1-methoxynaphthalene: is a valuable synthetic intermediate in organic chemistry. It is utilized for synthesizing catalysts that are highly enantioselective for the aziridination of styrene derivatives. This process is significant in creating compounds with specific chirality, which is crucial in pharmaceuticals to ensure the desired therapeutic effect .
Palladium-Catalyzed Ullmann Coupling
This compound is also employed in palladium-catalyzed Ullmann coupling reactions. It serves as a reagent for preparing biaryls or biheterocycles, which are foundational structures in many pharmaceuticals and organic materials .
Safety and Hazards
The safety information for 2-Bromo-1-methoxynaphthalene indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding breathing vapors or mists, avoiding contact with skin and eyes, and washing thoroughly after handling .
properties
IUPAC Name |
2-bromo-1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVMWQHKZYGAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504361 | |
| Record name | 2-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methoxynaphthalene | |
CAS RN |
62012-54-8 | |
| Record name | 2-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



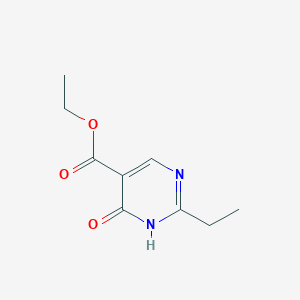
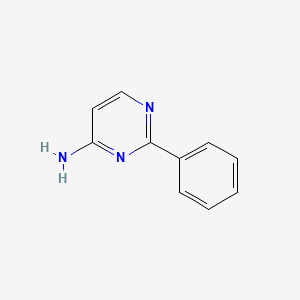
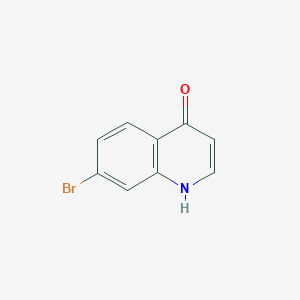
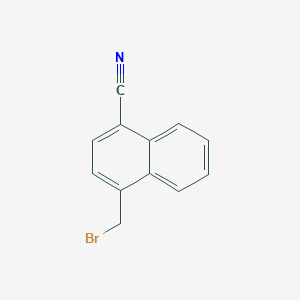
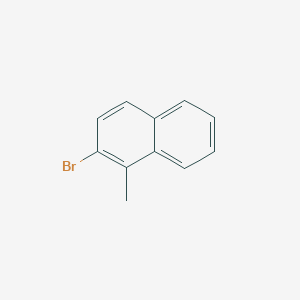
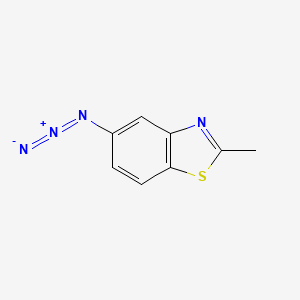
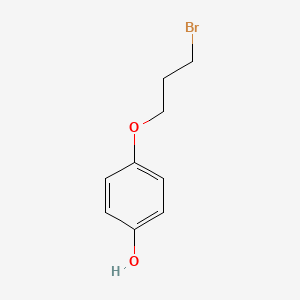

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)


